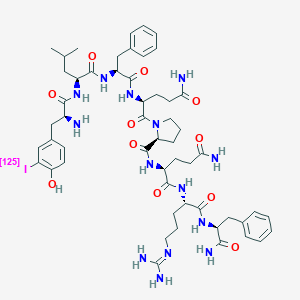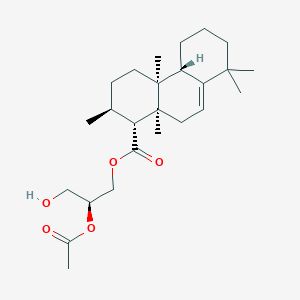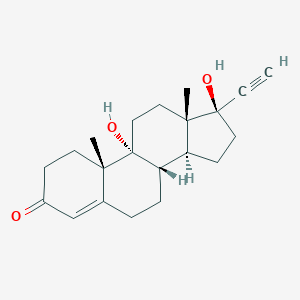
3,6-Dihydroxy-6-methylcholanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihydroxy-6-methylcholanoic acid, also known as DHMCA, is a natural product that is found in various plants and fungi. It belongs to the class of triterpenoids, which are known for their diverse biological activities. DHMCA has gained attention in recent years due to its potential therapeutic applications in treating various diseases.
Mechanism of Action
The exact mechanism of action of 3,6-Dihydroxy-6-methylcholanoic acid is not fully understood. However, it is believed to exert its biological effects through various pathways such as the inhibition of inflammatory mediators, modulation of cell signaling pathways, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3,6-Dihydroxy-6-methylcholanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases. 3,6-Dihydroxy-6-methylcholanoic acid has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, 3,6-Dihydroxy-6-methylcholanoic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
3,6-Dihydroxy-6-methylcholanoic acid has several advantages for use in lab experiments. It is a natural product that can be easily synthesized from ursolic acid. 3,6-Dihydroxy-6-methylcholanoic acid is also relatively stable and can be stored for extended periods of time. However, one limitation of using 3,6-Dihydroxy-6-methylcholanoic acid in lab experiments is its low solubility in water, which may limit its bioavailability.
Future Directions
There are several future directions for research on 3,6-Dihydroxy-6-methylcholanoic acid. One area of interest is its potential use in treating neurodegenerative diseases. 3,6-Dihydroxy-6-methylcholanoic acid has been shown to have neuroprotective effects, and further research is needed to determine its effectiveness in treating diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of novel synthetic methods for 3,6-Dihydroxy-6-methylcholanoic acid, which may improve its bioavailability and therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 3,6-Dihydroxy-6-methylcholanoic acid and its potential use in treating various diseases.
Conclusion:
In conclusion, 3,6-Dihydroxy-6-methylcholanoic acid is a natural product with potential therapeutic applications in treating various diseases. Its anti-inflammatory, anti-cancer, anti-viral, and anti-microbial activities make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and to develop more effective synthetic methods. 3,6-Dihydroxy-6-methylcholanoic acid has the potential to be a valuable tool in the fight against various diseases, and its future applications are exciting to explore.
Synthesis Methods
3,6-Dihydroxy-6-methylcholanoic acid can be synthesized from ursolic acid, which is a triterpenoid found in plants. The synthesis involves the oxidation of the C-3 and C-6 hydroxyl groups of ursolic acid to form 3,6-Dihydroxy-6-methylcholanoic acid. The reaction is typically carried out using strong oxidizing agents such as chromium trioxide or potassium permanganate.
Scientific Research Applications
3,6-Dihydroxy-6-methylcholanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-microbial activities. 3,6-Dihydroxy-6-methylcholanoic acid has also been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
123202-27-7 |
|---|---|
Product Name |
3,6-Dihydroxy-6-methylcholanoic acid |
Molecular Formula |
C8H10N2O2S |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C25H42O4/c1-15(5-8-22(27)28)18-6-7-19-17-14-25(4,29)21-13-16(26)9-11-24(21,3)20(17)10-12-23(18,19)2/h15-21,26,29H,5-14H2,1-4H3,(H,27,28)/t15-,16-,17+,18-,19+,20+,21-,23-,24-,25+/m1/s1 |
InChI Key |
WAUIOEWDALWOPQ-NKJSALJZSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@]([C@H]4[C@@]3(CC[C@H](C4)O)C)(C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(C)O)C |
Other CAS RN |
123202-28-8 |
synonyms |
3,6-dihydroxy-6-methylcholanoic acid 6-Me-HDCA 6-methylhyodeoxycholic acid 6-MHDC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid](/img/structure/B219432.png)












